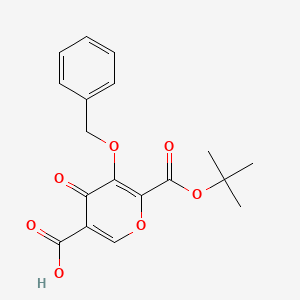
5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid is a complex organic compound that features a pyran ring substituted with benzyloxy, tert-butoxycarbonyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyran ring. . The benzyloxy group can be introduced through nucleophilic substitution reactions, while the carboxylic acid group is often introduced via oxidation reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving pyran rings.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid involves its interaction with various molecular targets. The benzyloxy and tert-butoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-2-carboxylic acid
- 5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-4-carboxylic acid
Uniqueness
The unique combination of functional groups in 5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid gives it distinct chemical properties and reactivity compared to similar compounds. Its specific substitution pattern on the pyran ring can lead to different reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C18H18O7 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-5-phenylmethoxypyran-3-carboxylic acid |
InChI |
InChI=1S/C18H18O7/c1-18(2,3)25-17(22)15-14(13(19)12(10-24-15)16(20)21)23-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,20,21) |
InChI Key |
DSDYROLSRMGDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=O)C(=CO1)C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



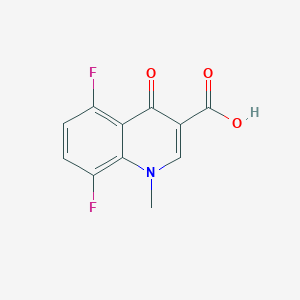
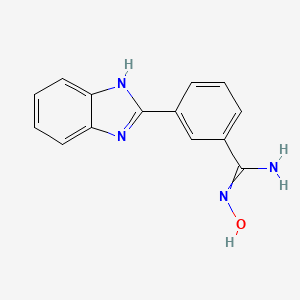
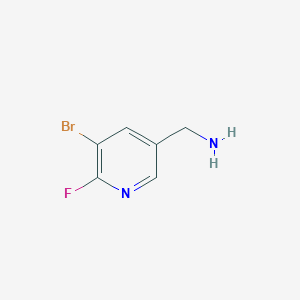
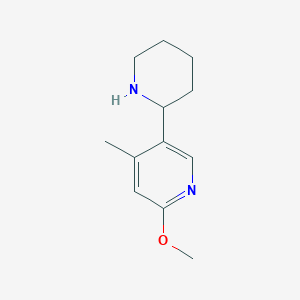
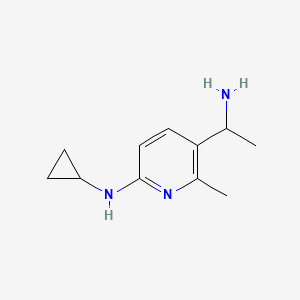

![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11806154.png)


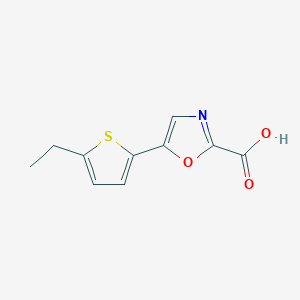
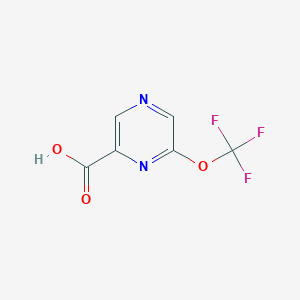
![8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine](/img/structure/B11806189.png)

